Product packaging for p-Aminohippurate(Cat. No.:CAS No. 54-89-7)

p-Aminohippurate

Cat. No.: B12120003
CAS No.: 54-89-7
M. Wt: 193.18 g/mol
InChI Key: HSMNQINEKMPTIC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

P-aminohippurate is a hippurate that is the conjugate base of p-aminohippuric acid, arising from deprotonation of the carboxy group. It is a conjugate base of a p-aminohippuric acid.
The glycine amide of 4-aminobenzoic acid. Its sodium salt is used as a diagnostic aid to measure effective renal plasma flow (ERPF) and excretory capacity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N2O3- B12120003 p-Aminohippurate CAS No. 54-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-aminobenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMNQINEKMPTIC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N2O3-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285762
Record name Glycine, N-(4-aminobenzoyl)-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54-89-7
Record name Glycine, N-(4-aminobenzoyl)-, ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(4-aminobenzoyl)-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Fundamental Role of P Aminohippurate in Renal Research

Genesis of p-Aminohippurate as a Renal Physiologic Probe

The journey of this compound to becoming a staple in renal research is largely credited to the pioneering work of Homer W. Smith. In a landmark 1945 publication, Smith and his colleagues systematically evaluated several organic acids for their suitability in measuring renal plasma flow. nih.gov Their meticulous research identified this compound as the most advantageous agent due to a unique combination of properties: it was efficiently excreted by the kidneys, its measurement was relatively straightforward, it had minimal endogenous levels, it did not penetrate red blood cells, and it was less bound to plasma proteins than other potential candidates like Diodrast. nih.gov This foundational work established the clearance of PAH as a robust and noninvasive method to gain critical insights into renal hemodynamics, an approach that has remained a cornerstone of renal physiology for decades. nih.govnih.gov

Principles of this compound Renal Handling in Research Models

The utility of this compound in renal research is predicated on its distinct handling by the nephron, which involves a combination of glomerular filtration and highly efficient tubular secretion, leading to its near-complete removal from the blood in a single pass through the kidneys.

Like other small molecules, this compound is freely filtered from the blood in the glomeruli into the primary urine. drugbank.compatsnap.com However, this filtration only accounts for a minor portion of its total excretion from the body. patsnap.com The filtration fraction, which is the ratio of the glomerular filtration rate (GFR) to the renal plasma flow (RPF), is typically around 20%, meaning that approximately 80% of the renal plasma flow is not filtered at the glomerulus. medbullets.com The amount of PAH that is filtered is a function of the GFR and the plasma concentration of the compound. nih.gov

Renal Handling Parameters of this compound
ParameterTypical Value/FindingConditionSource
Filtration Fraction (FF)~20%Normal medbullets.com
Renal Extraction Ratio (Healthy)~90-92%Normal drugbank.comwikipedia.orgnih.gov
Renal Extraction Ratio (Glomerulopathy)0.69 ± 0.04Impaired nih.gov
Renal Extraction Ratio (Cyclosporin Nephropathy)0.77 ± 0.03Impaired nih.gov

The vast majority of this compound that is cleared from the blood is actively secreted by the cells of the proximal convoluted tubule. drugbank.compatsnap.com This process is highly efficient and involves specific transport proteins located on the basolateral and apical membranes of the tubular cells. patsnap.com The uptake of PAH from the blood into the tubular cells is an energy-dependent process mediated by organic anion transporters (OATs). patsnap.com Once inside the cells, PAH is then transported across the apical membrane into the tubular lumen to be excreted in the urine. patsnap.com This secretory mechanism is so effective that it can remove most of the PAH that was not filtered at the glomerulus. patsnap.com The secretory process is saturable; at very high plasma concentrations of PAH, the transport mechanism can become overwhelmed, leading to a maximal rate of transport known as the transport maximum (TmPAH). drugbank.comtaylorandfrancis.com

The combination of glomerular filtration and highly efficient tubular secretion results in the near-complete removal of this compound from the blood during a single passage through the kidneys. patsnap.comnih.gov In healthy individuals, the renal extraction ratio of PAH is approximately 90-92%. drugbank.comwikipedia.orgnih.gov This high extraction ratio is the fundamental reason why the clearance of PAH is a reliable measure of effective renal plasma flow (ERPF). drugbank.comtaylorandfrancis.com However, it is important to note that certain conditions can affect this extraction ratio. For instance, in a study on rats, the infusion of dextrose was shown to significantly lower the PAH extraction ratio compared to saline infusion. nih.govnih.gov

Effect of Infusate on this compound Clearance and Extraction in Rats
ParameterSaline InfusionDextrose InfusionSource
PAH Clearance (ml/min)11.50 ± 1.457.83 ± 0.82 nih.gov
PAH Extraction Ratio68.3 ± 2.5%48.8 ± 3.2% nih.govnih.gov

This compound as a Model Organic Anion for Renal Transport System Characterization

Beyond its use in measuring renal plasma flow, this compound has served as a crucial model substrate for the characterization of renal organic anion transport systems. physiology.org The renal secretion of a wide variety of organic anions, including many drugs, is mediated by a family of transporters known as Organic Anion Transporters (OATs). physiology.org this compound is a classic substrate for these transporters, particularly OAT1 and OAT3, which are located on the basolateral membrane of proximal tubule cells. physiology.orgphysiology.org

The uptake of PAH by these transporters is a critical, rate-limiting step in its secretion. physiology.org By studying the transport of radiolabeled PAH in kidney slices and other experimental models, researchers have been able to elucidate the kinetics and substrate specificity of these transporters. physiology.orgnih.gov For example, studies have shown that the uptake of PAH can be inhibited by other organic anions, demonstrating competitive binding to the same transport sites. nih.gov This has been instrumental in understanding potential drug-drug interactions that can occur when different medications compete for the same renal secretory pathway. physiology.org Furthermore, research on the regulation of OAT1 and OAT3 expression has often utilized PAH transport as a functional readout. physiology.org

Methodological Applications of P Aminohippurate in Renal Research

Assessment of Effective Renal Plasma Flow (ERPF) Using p-Aminohippurate Clearance

The clearance of this compound (PAH) is a cornerstone technique in renal physiology for estimating renal plasma flow, a critical measure of kidney function. wikipedia.orgtaylorandfrancis.com This method's validity rests on the unique way the kidneys handle this substance. patsnap.com

The utility of this compound as a marker for renal plasma flow is based on its extensive and efficient excretion by the kidneys. fda.govdrugbank.com When introduced into the bloodstream at low concentrations (typically 1.0 to 2.0 mg/100 mL), PAH is not only freely filtered by the glomeruli but is also actively secreted from the peritubular capillaries into the tubular fluid by the proximal tubules. patsnap.comfda.govdrugbank.com This dual mechanism of filtration and secretion ensures that a very high percentage of PAH is removed from the blood in a single pass through the kidneys. patsnap.comfda.gov

The renal extraction ratio for PAH in a normal individual is approximately 90-92%. wikipedia.orgfda.gov This means that about 90% of the PAH entering the kidney via the renal artery is excreted into the urine, and its concentration in the renal venous blood approaches zero. wikipedia.orgnih.gov Because the extraction is nearly complete, the rate at which the kidneys can clear PAH from the blood serves as a reliable proxy for the total plasma flow to the functional parts of the kidney responsible for urine production (i.e., the nephrons). wikipedia.orgonline-medical-dictionary.org This measurement is termed the Effective Renal Plasma Flow (ERPF) . fda.govonline-medical-dictionary.org It is considered "effective" because it reflects the plasma flow to the parts of the kidney involved in excretion and slightly underestimates the true total renal plasma flow (RPF) by about 10%, a margin of error generally considered acceptable given the ease of measurement. wikipedia.orgwikipedia.org The ERPF is calculated using the standard clearance formula, where the concentration of PAH in urine and plasma is measured along with the urine flow rate. wikipedia.orgderangedphysiology.com

To accurately determine ERPF using PAH clearance, it is crucial to maintain a stable, or steady-state, plasma concentration of the compound throughout the measurement period. taylorandfrancis.comfda.gov Clearance measurements derived from single-injection techniques, which result in fluctuating plasma levels, are generally considered inaccurate for this purpose. fda.govkarger.com The standard research protocol, therefore, involves administering a priming dose to rapidly achieve the target plasma concentration, followed by a continuous intravenous infusion at a fixed rate to sustain this level. taylorandfrancis.comfda.gov This ensures that the rate of PAH excretion is constant, allowing for reliable and reproducible clearance calculations based on timed urine collections and plasma samples. physiology.orgphysiology.org

While PAH clearance is a robust method, its precision can be influenced by certain physiological and experimental conditions, leading to a significant underestimation of renal plasma flow. wikipedia.org The baseline underestimation of approximately 10% is due to the fact that PAH extraction is not 100%. wikipedia.orgtaylorandfrancis.com However, this underestimation can be exacerbated in specific research contexts.

For instance, research in rats has shown that the infusion of dextrose significantly impairs PAH extraction by the kidneys. nih.gov In one study, during a 0.85% saline infusion, the renal PAH extraction ratio was 68.3%, but this figure dropped to 48.8% during a 2.5% dextrose infusion. nih.gov This led to a gross underestimation of renal plasma flow, with PAH clearance-derived values being only 47.3% of the flow measured directly with an electromagnetic flow probe, compared to 88.1% during saline infusion. nih.gov Similarly, after renal ischemia and reperfusion injury, impaired expression of organic anion transporters (Oat1 and Oat3) in the tubular cells reduces PAH secretion, causing PAH clearance to severely underestimate the actual renal plasma flow. nih.gov

Table 1: Effect of Infusate on this compound (PAH) Clearance and Extraction in Anesthetized Rats nih.gov
InfusatePAH Extraction Ratio (%)Calculated Renal Blood Flow (% of Measured Flow)
0.85% Saline68.3 ± 2.588.1 ± 8.4
2.5% Dextrose48.8 ± 3.247.3 ± 4.2

The PAH clearance technique has been adapted for use in various research species to study renal hemodynamics. In rats, it is a well-established method for measuring ERPF in studies investigating the effects of aging or pharmacological agents. nih.govphysiology.orgnih.gov For example, studies in Fischer 344 rats have used PAH clearance to demonstrate age-related declines in renal plasma flow. physiology.org The methodology has also been successfully applied in larger animal models, such as juvenile pigs, to investigate conditions like augmented renal clearance. frontiersin.org Although the fundamental principle remains the same, specific parameters of the infusion protocol may be adjusted based on the species' size and metabolic rate to achieve the desired steady-state plasma concentration. researchgate.net

Methodological Considerations for this compound Clearance Studies

Evaluation of Renal Tubular Secretory Capacity (TmPAH)

Beyond its use in measuring plasma flow, this compound is also employed to determine the maximum functional capacity of the renal tubular secretory mechanism, a value known as TmPAH. fda.govdrugbank.com This measurement provides insight into the health and transport efficiency of the proximal tubule cells. nih.gov

The principle behind measuring TmPAH is to saturate the organic anion transporters responsible for secreting PAH from the blood into the tubular fluid. fda.gov This is achieved by elevating the plasma concentration of PAH to levels significantly higher (e.g., 40-60 mg/100 mL) than those used for ERPF studies. fda.govdrugbank.com At these high concentrations, the transporters operate at their maximum velocity (Vmax), and the rate of secretion becomes constant and independent of further increases in plasma PAH concentration. nih.gov

The calculation of TmPAH requires quantifying the total amount of PAH excreted in the urine and then subtracting the portion that was filtered by the glomeruli. fda.gov Therefore, the Glomerular Filtration Rate (GFR), often measured simultaneously using inulin (B196767) clearance, must be known. fda.gov The amount of PAH filtered is the product of the GFR and the filterable plasma PAH concentration (correcting for protein binding). fda.gov The remaining excreted PAH is attributed to tubular secretion. The average normal value for TmPAH is approximately 80-90 mg/min. fda.gov Research in healthy human volunteers has demonstrated this concentration-dependent clearance, showing that as plasma PAH concentrations rise above 100 mg/L, the renal clearance of PAH decreases, indicating that the secretory pathway is approaching saturation. nih.gov

Table 2: Concentration-Dependent Renal Clearance of this compound (PAH) in Healthy Volunteers nih.gov
Mean Plasma PAH Concentration (mg/L)Mean Renal Clearance (mL/min/1.73 m²)
18 ± 2442 ± 131
92 ± 5423 ± 94
291 ± 47233 ± 45
789 ± 28152 ± 18

Concept of Transport Maximum Saturation for this compound

The renal transport system responsible for secreting this compound from the blood into the tubular fluid has a limited capacity. This concept is known as the transport maximum (Tm), stylized as TmPAH. drugbank.comwikipedia.org At low plasma concentrations of PAH, the transporters in the proximal convoluted tubule can efficiently move all available PAH from the peritubular capillaries into the lumen for excretion. wikipedia.org

However, as the plasma concentration of PAH increases, these protein channels become progressively occupied. wikipedia.org Once the concentration is high enough to saturate all available transporters, the rate of secretion reaches a plateau. drugbank.com This maximum rate is the transport maximum for PAH. wikipedia.org Any further increase in plasma PAH concentration will not increase the secretion rate. wikipedia.org To achieve this saturation for research purposes, plasma concentrations are typically elevated to levels between 40 and 60 mg/100 mL. drugbank.com This saturation of the secretory capacity is a key principle in using PAH to measure the functional capacity of the renal tubules. drugbank.comsnmjournals.org

ParameterDescriptionTypical Research Value
Plasma PAH Concentration for TmPAH The concentration required to saturate the tubular secretory mechanisms.40-60 mg/100 mL drugbank.com
Renal Extraction Ratio (Normal) The fraction of PAH removed from the blood in one pass through the kidneys at low concentrations.~0.92 wikipedia.orgwikipedia.org

Interrelationship with Glomerular Filtration Rate in Research Calculations

The measurement of TmPAH is intrinsically linked to the Glomerular Filtration Rate (GFR). GFR represents the volume of fluid filtered from the glomerular capillaries into the Bowman's capsule per unit time. nih.gov To accurately determine the maximum secretory capacity of the tubules (TmPAH), one must first account for the amount of PAH that is excreted via glomerular filtration alone.

The total amount of PAH excreted in the urine is the sum of the amount filtered at the glomerulus and the amount actively secreted by the tubules. wikipedia.org Therefore, the calculation is as follows:

PAH Secreted = PAH Excreted - PAH Filtered

To calculate the amount of PAH filtered, the GFR is multiplied by the plasma concentration of PAH. For this reason, GFR is almost always measured simultaneously during a TmPAH study, typically by using a substance like inulin, which is freely filtered but not secreted or reabsorbed. drugbank.com By subtracting the filtered load from the total excreted amount, researchers can isolate and quantify the rate of tubular secretion. When the transport system is saturated, this calculated value represents the TmPAH. drugbank.com Studies have shown that the net secretion rate of PAH in the proximal tubule changes in conjunction with the single-nephron GFR. nih.gov

Probing Organic Anion Transport Systems with this compound

This compound is a classic substrate for renal organic anion transporters (OATs), a family of proteins crucial for the elimination of a wide range of endogenous substances and xenobiotics, including many drugs. nih.gov Its well-characterized transport kinetics make it an invaluable tool for investigating the function and specificity of these transport systems.

Characterization of Transporter Substrate Specificity

PAH is used as a probe substrate to identify and characterize the specificity of various transporters. eurofinsdiscovery.com In experimental setups, such as those using Xenopus oocytes or cultured cell lines (e.g., CHO-K1) that have been engineered to express a specific transporter, researchers introduce labeled PAH to measure transport activity. nih.goveurofinsdiscovery.com

The interaction of other compounds with the transporter can then be assessed by their ability to inhibit the uptake of PAH. nih.gov This methodology has been instrumental in confirming that PAH is a substrate for several key transporters involved in renal clearance.

TransporterFamilyRole in PAH Transport
OAT1 (Organic Anion Transporter 1) Solute Carrier (SLC)Mediates uptake from blood into proximal tubule cells. eurofinsdiscovery.com
OAT2 (Organic Anion Transporter 2) Solute Carrier (SLC)Indicated to be involved in renal clearance of PAH. snmjournals.org
OAT3 (Organic Anion Transporter 3) Solute Carrier (SLC)A primary transporter for PAH secretion. drugbank.com
OAT4 (Organic Anion Transporter 4) Solute Carrier (SLC)Indicated to be involved in renal clearance of PAH. snmjournals.org
NPT1 (Sodium-Phosphate Cotransporter 1) Solute Carrier (SLC)Mediates PAH transport at the renal apical membrane into the urine. nih.gov

Research has demonstrated that human NPT1, located in the renal apical membrane, mediates PAH transport with a Michaelis constant (K~m~) value of 2.66 mM. nih.gov This transporter also handles other substrates like uric acid and benzylpenicillin. nih.gov

Molecular and Cellular Mechanisms of P Aminohippurate Transport in Renal Epithelial Cells

Basolateral Membrane Transport of p-Aminohippurate

The initial and rate-limiting step in the secretion of this compound is its uptake from the bloodstream across the basolateral membrane of the proximal tubule cells. physiology.org This process is mediated by specific transport proteins that facilitate the movement of organic anions against an electrochemical gradient.

Role of Organic Anion Transporter 1 (OAT1)

Organic Anion Transporter 1 (OAT1), a member of the solute carrier 22 (SLC22A6) family, is recognized as the classic, primary transporter responsible for the uptake of PAH from the blood into the proximal tubule cells. physiology.orgphysiology.orgnih.gov OAT1 is a polyspecific transporter, capable of handling a wide variety of small, hydrophilic organic anions, including many drugs, toxins, and metabolites. nih.govwikipedia.org Its central role is demonstrated by its high affinity for PAH and its localization to the basolateral membrane of these cells. physiology.orgwikipedia.org

Kinetic Parameters of OAT1-Mediated this compound Transport
Species/SystemParameter (Km)ValueReference
Human OAT1Km for PAH4–15 µM physiology.org
Rat OAT1Km for PAH14–70 µM physiology.org
Mouse OAT1Km for PAH37–162 µM physiology.org
Flounder OAT1Km for PAH21 µM physiology.org
Human Kidney SlicesKm for PAH31-48 µM nih.gov
OAT1 in COS-7 CellsKm for PAH112.7 µM nih.gov

The uptake of PAH by OAT1 is not a simple influx but an exchange mechanism. physiology.orgnih.gov OAT1 functions as an organic anion/dicarboxylate exchanger, transporting PAH into the cell in exchange for an intracellular dicarboxylate, most notably α-ketoglutarate (α-KG). physiology.orgphysiology.orgnih.gov Preloading cells expressing OAT1 with dicarboxylates like α-ketoglutarate or glutarate has been shown to stimulate PAH uptake, confirming this exchange mechanism. physiology.orgnih.gov This process allows the cell to accumulate PAH against its concentration gradient. nih.gov

The transport of PAH via OAT1 is classified as a tertiary active transport process, demonstrating an indirect dependence on the sodium gradient. physiology.orgsolvobiotech.com The energy for this transport is derived from the sodium gradient maintained by the Na+/K+-ATPase pump located on the basolateral membrane. nih.govnih.gov This primary active transporter creates a low intracellular sodium concentration, which drives the Na+-dicarboxylate cotransporter 3 (NaDC3). physiology.org NaDC3 facilitates the entry of dicarboxylates like α-ketoglutarate into the cell, thereby maintaining the outwardly directed dicarboxylate gradient necessary for the OAT1-mediated PAH/α-ketoglutarate exchange. physiology.orgwikipedia.org Consequently, the function of OAT1 is coupled to the sodium gradient, as without the continuous supply of intracellular dicarboxylates provided by NaDC3, the exchange process and PAH uptake would cease. wikipedia.orgnih.gov

Identification of Additional Basolateral Transport Systems

While OAT1 and OAT3 are the major, well-characterized transporters for PAH at the basolateral membrane, research has explored other potential contributors. physiology.orgnih.gov For example, rat OAT2 and human OAT4 have demonstrated weak transport activity for PAH in some experimental systems, but their physiological role in PAH secretion is considered minor compared to OAT1 and OAT3. physiology.org The predominant role of OAT1 and OAT3 is supported by observations that downregulation of these two transporters correlates directly with impaired PAH secretion. physiology.org

Apical Membrane Transport of this compound

Following its accumulation within the proximal tubule cell via basolateral transporters, PAH must be extruded across the apical (luminal) membrane into the urine. physiology.org This efflux step is less well-defined than the basolateral uptake and appears to involve multiple transport systems, with notable species differences. physiology.org

Several transporters have been identified as potentially mediating the apical secretion of PAH. The human inorganic phosphate (B84403) transporter NPT1 (SLC17A1) has been shown to mediate PAH transport, with a Km value of 2.66 mM. nih.gov This transport is sensitive to chloride ions, which is consistent with the characteristics of the classical organic anion transport system at the renal apical membrane. nih.gov Additionally, multidrug resistance-associated proteins (MRPs), specifically MRP2, are thought to be involved in the apical efflux of PAH. physiology.orgpatsnap.com Studies have shown that ATP can accelerate PAH uptake in membrane vesicles expressing human MRP2. physiology.org In some species, an anion antiporter that exchanges PAH for luminal anions such as OH–, HCO3–, or Cl– has also been described. physiology.org

Summary of Key Transporters in this compound Renal Secretion
MembraneTransporterMechanismDriving Force
BasolateralOAT1 (SLC22A6)PAH / α-Ketoglutarate ExchangeTertiary Active (Na+ Gradient)
BasolateralOAT3 (SLC22A8)PAH / α-Ketoglutarate ExchangeTertiary Active (Na+ Gradient)
BasolateralNaDC3 (SLC13A3)Na+ / Dicarboxylate CotransportSecondary Active (Na+ Gradient)
ApicalNPT1 (SLC17A1)Facilitated Diffusion / ExchangeElectrochemical Gradient
ApicalMRP2 (ABCC2)ATP-dependent EffluxPrimary Active (ATP Hydrolysis)
ApicalAnion AntiporterPAH / Anion (e.g., OH-, Cl-) ExchangeAnion Gradients

Involvement of Sodium-Dependent Phosphate Transporter 1 (NPT1)

The Sodium-Dependent Phosphate Transporter 1 (NPT1), also known as SLC17A1, located at the apical membrane of renal proximal tubular cells, has been identified as a contributor to the urinary secretion of this compound. physiology.org Studies have demonstrated that human NPT1 can mediate the transport of PAH. physiology.orgnih.gov The transport of PAH by NPT1 is characterized by a low affinity, with a reported Michaelis-Menten constant (Km) value of 2.66 mM. physiology.orgnih.gov This transport is sensitive to the presence of chloride ions, a characteristic that aligns with the classical understanding of organic anion transport systems at the renal apical membrane. physiology.orgnih.gov The transporter's activity is inhibited by various anionic compounds, including benzylpenicillin, indomethacin, salicylate, and probenecid (B1678239), suggesting its role as a polyspecific organic anion transporter. physiology.org Besides PAH, NPT1 is also capable of transporting other organic anions such as uric acid, benzylpenicillin, faropenem, and estradiol-17β-glucuronide. physiology.org The chloride ion sensitivity of NPT1-mediated transport suggests its function in the secretion of PAH from the renal proximal tubular cells into the urine. nih.gov

Role of Multidrug Resistance-associated Proteins (MRPs)

The Multidrug Resistance-associated Protein 2 (MRP2), a member of the ATP-binding cassette (ABC) transporter superfamily, is localized to the apical membrane of renal proximal tubules and plays a role in the efflux of organic anions. nih.govphysiology.orgphysiology.org Research has confirmed that MRP2 mediates the ATP-dependent transport of this compound. nih.govphysiology.orgphysiology.org This transport is a primary active process, directly fueled by the hydrolysis of ATP. nih.govphysiology.orgphysiology.org

Studies using membrane vesicles from cells overexpressing recombinant rabbit MRP2 have shown a significant increase in ATP-dependent PAH uptake. nih.gov The kinetic parameters for this transport reveal a low affinity of MRP2 for PAH, with a Michaelis-Menten constant (Km) of approximately 1.9 mM and a maximal velocity (Vmax) of 187 pmol/mg/min. nih.govphysiology.org Another study reported a Km value of 880 µM for PAH transport by human MRP2. nih.gov Despite the differences in reported kinetic values, it is generally accepted that MRP2 functions as a low-affinity, high-capacity transporter for PAH, which may contribute to its excretion, particularly at higher concentrations. nih.govphysiology.orgphysiology.org

Multidrug Resistance-associated Protein 4 (MRP4) is another apically localized ABC transporter in renal proximal tubules that has been identified as a key player in this compound efflux. nih.gov Compared to MRP2, MRP4 exhibits a significantly higher affinity for PAH. nih.gov Studies have determined the Michaelis-Menten constant (Km) for MRP4-mediated PAH transport to be approximately 160 µM, indicating a much stronger interaction with PAH than MRP2. nih.gov

Furthermore, the expression level of MRP4 in the renal cortex is about fivefold higher than that of MRP2. nih.gov The combination of higher affinity and greater expression suggests that MRP4 may play a more significant role in the renal excretion of PAH than MRP2, especially at physiological concentrations. nih.gov The transport of PAH by MRP4 is also an ATP-dependent process. nih.gov

TransporterSubstrateMichaelis-Menten Constant (Km)Maximal Velocity (Vmax)Energy Source
NPT1This compound2.66 mMNot ReportedChloride-ion sensitive
MRP2This compound1.9 mM187 pmol/mg/minATP
MRP4This compound160 µMNot ReportedATP

Elucidation of Other Potential Apical Transport Mechanisms

Beyond the well-defined roles of NPT1, MRP2, and MRP4, other mechanisms are thought to contribute to the apical efflux of this compound. physiology.orgjst.go.jp Studies utilizing renal brush-border membrane vesicles have provided evidence for the existence of a potential-driven, facilitated transport system for PAH. jst.go.jp This system is stimulated by an inside-positive membrane potential. jst.go.jp

Additionally, an anion exchange mechanism has been identified, where PAH is exchanged for other anions such as chloride, bicarbonate, or another PAH molecule. jst.go.jp These two systems, the potential-sensitive transporter and the anion exchanger, appear to be distinct entities. jst.go.jp The molecular identities of these alternative transport pathways are yet to be fully elucidated. physiology.org

Energetics of this compound Transport Across Renal Cell Membranes

The transepithelial transport of this compound from the blood to the tubular lumen is an active process that requires a significant input of energy. physiology.orgpatsnap.com The initial step, the uptake of PAH across the basolateral membrane into the proximal tubule cell, is a tertiary active transport process. This uptake is mediated by Organic Anion Transporters (OATs), which exchange extracellular PAH for an intracellular dicarboxylate, such as alpha-ketoglutarate (B1197944). physiology.org The intracellular concentration of the dicarboxylate is maintained by a sodium-dicarboxylate cotransporter, which in turn relies on the sodium gradient established by the Na+/K+-ATPase pump. physiology.org Therefore, the energy for basolateral PAH uptake is indirectly derived from the hydrolysis of ATP.

The subsequent step, the efflux of PAH across the apical membrane into the tubular lumen, is mediated by transporters such as MRP2 and MRP4. nih.govnih.gov As members of the ABC transporter superfamily, MRP2 and MRP4 are primary active transporters that directly utilize the energy from ATP hydrolysis to drive the transport of PAH against its concentration gradient. nih.govnih.gov The transport mediated by NPT1 is dependent on the electrochemical gradient of chloride ions. nih.gov

Transcriptional and Post-Translational Regulation of this compound Transporters

The efficiency of this compound transport is tightly controlled through the regulation of the expression and activity of the involved transporters at both the transcriptional and post-translational levels. nih.govmdpi.comnih.gov The regulation of these transporters is crucial for maintaining cellular homeostasis and responding to various physiological and pathological stimuli. nih.gov

Transcriptional regulation involves the control of gene expression of the transporters. For instance, the nuclear receptor HNF4α has been implicated in the transcriptional regulation of several urate transporters, including NPT1 (SLC17A1). physiology.org Furthermore, studies have shown a compensatory upregulation of MRP4 expression in the kidneys of MRP2-deficient rats, suggesting a coordinated transcriptional response to maintain organic anion excretion. nih.gov

Post-translational modifications, such as phosphorylation and glycosylation, can rapidly modulate the activity, localization, and stability of transporter proteins. nih.gov Scaffolding proteins, such as those containing PDZ domains, can interact with apical transporters like NPT1, MRP2, and MRP4, influencing their localization and function within the apical membrane. physiology.org These interactions can organize the transporters into functional units, or "transportosomes," to facilitate efficient transepithelial transport. physiology.org Ubiquitination is another post-translational modification that can target transporters for degradation, thereby regulating their abundance at the cell surface. nih.gov While the general principles of transporter regulation are known, the specific details of the transcriptional and post-translational regulation of NPT1, MRP2, and MRP4 in response to this compound are areas of ongoing investigation.

Experimental Models for P Aminohippurate Research

In vitro Kidney Models

In vitro models of the kidney are indispensable for elucidating the fundamental mechanisms of renal transport processes. These systems allow for the study of p-Aminohippurate (PAH) handling in a controlled environment, free from the systemic physiological variables present in vivo. Key models include renal cortex slices and isolated renal membrane vesicle preparations, each offering unique advantages for investigating different aspects of PAH transport.

Renal cortex slices are a valuable in vitro tool that preserves the architecture and cellular polarity of proximal tubule cells to a significant degree. This model allows for the examination of the complete transepithelial transport process, encompassing both uptake from the basolateral (blood) side and the subsequent steps leading to accumulation within the cells.

Studies using renal cortical slices have been instrumental in defining the kinetics of PAH transport. The initial velocities of PAH uptake are typically measured over a short incubation period to reflect the activity of the transport systems. Kinetic analysis reveals that the transport process is saturable, indicating the involvement of a finite number of membrane carriers. Key kinetic parameters, the maximum velocity (Vmax) and the Michaelis constant (Km), have been determined. For instance, one study found that in rats, both Vmax and Km were reduced in hypophysectomized animals, suggesting that hormonal status can alter the capacity and affinity of the PAH transport system. nih.gov The Vmax is indicative of the total transport capacity, which can be affected by the number of available transporters, while the Km reflects the affinity of the transporter for PAH. nih.gov

Efflux, the process by which PAH exits the tubular cells, has also been investigated using pre-loaded renal slices. These studies demonstrate that efflux is also a regulated process. nih.gov The net accumulation of PAH in the slice is a result of the balance between the rates of influx and efflux across the basolateral and apical membranes.

ParameterObservation in Renal Cortex SlicesImplicationSource
Uptake Saturable process, follows Michaelis-Menten kinetics.Involves a finite number of specific membrane transporters (carriers). nih.gov
Vmax (Maximum Velocity) Reduced in certain physiological states (e.g., hypophysectomy).Indicates a change in the total number of active transport sites. nih.gov
Km (Michaelis Constant) Can be altered, reflecting changes in transporter-substrate affinity.Suggests modification of the carrier protein's binding characteristics. nih.gov
Efflux Observed from pre-loaded slices.Demonstrates that PAH exit from the cell is also a measurable process. nih.gov

The transport of PAH is an active process, tightly coupled to cellular metabolism. Renal slice studies have shown that various metabolic substrates and inhibitors can significantly modulate PAH accumulation. For example, physiological concentrations of dicarboxylates such as citrate (B86180), alpha-ketoglutarate (B1197944), and succinate (B1194679) can increase PAH accumulation. nih.gov However, at higher concentrations, these same substrates can inhibit transport, demonstrating a biphasic effect. nih.gov Acetate has been shown to significantly increase both slice citrate concentration and PAH accumulation. nih.gov

The stimulation of PAH uptake by external dicarboxylates like glutarate and alpha-ketoglutarate is particularly noteworthy. physiology.org This effect is dependent on the presence of sodium, and can be abolished by lithium or fumarate. physiology.org This provided early evidence in an intact tissue model for the indirect coupling of PAH transport to the sodium gradient, a mechanism later detailed in vesicle studies. physiology.org The transport process is also sensitive to inhibitors. Probenecid (B1678239), a classic inhibitor of organic anion transport, effectively blocks the efflux of glutarate driven by PAH, confirming the presence of a PAH/dicarboxylate exchange mechanism in the slice preparation. physiology.org Furthermore, hormones can modulate transport; dexamethasone (B1670325) has been shown to increase PAH uptake capacity in both rat and human renal tissue slices in a concentration-dependent manner. usi.ch Conversely, parathyroid hormone (PTH) has been found to inhibit PAH transport in kidney cell lines through a protein kinase C-mediated pathway. nih.gov

ModulatorEffect on PAH Transport in Renal SlicesMechanism/ObservationSource
Acetate Stimulates accumulationIncreases intracellular citrate and alpha-ketoglutarate concentrations. nih.gov
Citrate Stimulates accumulation (at physiological concentrations)Acts as an intracellular modulator of organic anion transport. nih.gov
Alpha-ketoglutarate Stimulates accumulation (at physiological concentrations)Serves as an exchange substrate for the basolateral PAH transporter. nih.govphysiology.org
Glutarate Stimulates accumulation (in the presence of sodium)Drives PAH uptake via a PAH/glutarate exchanger. physiology.org
Probenecid Inhibits transportBlocks PAH/dicarboxylate exchange. physiology.org
Dexamethasone Stimulates accumulationIncreases PAH uptake capacity after incubation. usi.ch
Lithium Abolishes glutarate-stimulated PAH uptakeInhibits Na+/glutarate cotransport, reducing the intracellular dicarboxylate pool. physiology.org

To study the transport events at each membrane domain of the proximal tubule cell independently, researchers use purified membrane vesicle preparations. By separating the apical (brush-border) from the basolateral membranes, it is possible to characterize the specific transporters located on each surface. These vesicles are small, sealed spheres of membrane that can be used to measure the uptake of radiolabeled substrates under precisely controlled conditions, such as defined ion gradients and membrane potentials.

Basolateral Membrane Vesicles: Studies with basolateral membrane vesicles have been crucial in defining the tertiary active transport model for PAH uptake from the blood. physiology.org PAH uptake itself is not directly coupled to sodium. Instead, it operates via an anion exchange mechanism, primarily exchanging extracellular PAH for an intracellular dicarboxylate, such as alpha-ketoglutarate or glutarate. physiology.orgnih.gov The driving force for PAH accumulation is maintained by a separate Na+-dicarboxylate cotransporter on the same membrane, which uses the favorable inwardly-directed sodium gradient to concentrate dicarboxylates inside the cell. physiology.orgnih.gov This indirect coupling to the sodium gradient explains the observed sodium-dependence of PAH transport in more intact preparations. nih.govnih.gov In some species, extravesicular chloride has been found to be a requirement for the stimulation of PAH uptake. nih.gov Additionally, certain divalent cations, like barium and manganese, have been shown to selectively enhance PAH uptake in these vesicles, though the precise mechanism remains under investigation. nih.gov

Brush-Border Membrane Vesicles: The mechanism for PAH exit from the cell into the tubular lumen is more varied across species. physiology.org In rat renal brush-border vesicles, two distinct transport systems have been identified: a potential-sensitive (electrogenic) pathway and an anion exchanger. nih.govjst.go.jp The potential-sensitive system is stimulated by an inside-positive membrane potential, which facilitates the exit of the negatively charged PAH molecule from the cell. nih.govnih.govjst.go.jp The anion exchange system can mediate PAH efflux in exchange for luminal anions like chloride (Cl⁻) or even another PAH molecule. nih.govjst.go.jp In contrast to the basolateral membrane, a direct PAH/dicarboxylate exchanger is not the primary mechanism at the brush-border. physiology.org While an outwardly directed hydroxyl ion (OH⁻) gradient can stimulate the transport of other organic anions in some preparations, it has not been shown to drive PAH transport in rabbit or pig brush-border vesicles. nih.govnih.gov

While functional studies with membrane vesicles have defined the kinetic properties and ion dependencies of PAH transport, identifying the specific proteins responsible required molecular techniques. The primary transporter responsible for the high-affinity basolateral uptake of PAH via dicarboxylate exchange has been identified through expression cloning as Organic Anion Transporter 1 (OAT1). physiology.org

On the apical membrane, the situation is more complex, and several transporters may contribute to PAH efflux. The human type 1 Na+-dependent phosphate (B84403) transporter (NPT1) was shown to mediate low-affinity PAH transport when expressed in HEK-293 cells. physiology.org Additionally, the ATP-dependent transporter, Multidrug Resistance Protein 2 (MRP2), which is located in the apical membrane, can actively transport PAH out of the cell, a process that is inhibited by typical MRP2 substrates. physiology.org The specific roles and relative contributions of these and potentially other apical transporters in PAH secretion continue to be an area of active research. physiology.org Direct identification of these transport proteins from native vesicle preparations using techniques like affinity labeling has been challenging, and molecular cloning and expression studies have provided the most definitive identifications.

Isolated Perfused Tubules

The isolated perfused tubule technique is a powerful ex vivo method that allows for the direct study of transport processes in specific segments of the nephron. By dissecting and perfusing individual renal tubules, researchers can precisely control the composition of the luminal and peritubular fluids and directly measure transepithelial transport.

Studies using isolated, perfused rabbit proximal renal tubules have been instrumental in characterizing PAH transport. physiology.org These experiments have shown that active PAH secretion occurs in both the convoluted and straight portions of the proximal tubule, with the rate of secretion being approximately three times greater in the straight portion. physiology.org Direct measurements have revealed that during perfusion, the concentration of PAH is higher in the tubule cells than in either the luminal fluid or the surrounding bath, indicating active transport into the cells. physiology.org It is concluded from these studies that PAH is actively transported into the tubule cell at the peritubular membrane and subsequently moves into the luminal fluid. physiology.org The isolated perfused tubule model has also been used to investigate the effects of various substances on PAH transport. For instance, studies have shown that steviol (B1681142) can competitively inhibit PAH transport at the basolateral membrane in isolated rabbit renal proximal tubules. nih.gov

In vivo Animal Models

Rodent Models (e.g., Rat, Rabbit, Mouse)

Rodent models have been extensively used in renal physiology research to study the in vivo handling of this compound. These models are essential for understanding how the kidney clears substances from the blood and for estimating renal plasma flow (RPF).

Rat: The rat is a commonly used model for studying PAH clearance. nih.govresearchgate.net However, research has shown that PAH clearance in rats can significantly underestimate RPF under certain conditions, such as during dextrose infusion, due to a lower PAH extraction ratio. nih.gov Studies in rats have also demonstrated that conditions like renal ischemia and reperfusion can impair the expression of basolateral organic anion transporters (Oat1 and Oat3), leading to a significant reduction in PAH extraction and secretion. researchgate.netnih.gov The isolated perfused rat kidney model has also been employed to examine PAH excretion over a wide range of perfusate concentrations, confirming the presence of both a secretory and a reabsorptive system for PAH. nih.gov

Rabbit: Rabbits have been a valuable model for investigating the renal tubular handling of organic anions like PAH. nih.gov In vivo studies in New Zealand white rabbits have shown that PAH is filtered and secreted by the kidney, with net secretion observed at all plasma levels. nih.gov The characteristics of PAH transport determined in intact rabbit kidneys are consistent with findings from in vitro studies using isolated perfused rabbit proximal tubules. physiology.orgnih.gov Research in maturing rabbits has also evaluated the developmental changes in PAH extraction, showing a progressive increase with age. nih.gov

Mouse: In mice, kidney cortex slices have been used to study the uptake and metabolism of PAH. nih.govnih.gov These studies have revealed that PAH is taken up by the organic anion transport system and is then rapidly acetylated to p-acetylaminohippurate. nih.gov The rates of both uptake and acetylation are dependent on aerobic metabolism. nih.gov Aging studies in C57BL/6 mice have shown that the kinetics of PAH uptake change with age, suggesting that aging affects PAH transport at the receptor level. nih.gov

Table 2: Comparative this compound (PAH) Kinetic Parameters in Mouse Kidney Cortical Slices Across Different Life Stages

Life StageKm (µM)Vmax (µmol/g/30 min)
Growing2500.756
Mature1230.926
Aging6430.586

Data from studies on aging alterations in the renal transport of this compound in C57BL/6 mice. nih.gov

Larger Mammal Models (e.g., Dog)

The dog has historically been an important large animal model for renal physiology studies, including the investigation of this compound transport.

Studies in beagle dogs have been conducted to characterize the renal handling of PAH and to establish critical parameters for its use in estimating renal blood flow. nih.gov These investigations have shown that urinary excretion accounts for the vast majority of infused PAH. nih.gov The transport maximum (Tm) for renal PAH secretion in the beagle dog has been determined to be approximately 0.4 mg/kg per minute. nih.gov Above this infusion rate, the clearance of PAH decreases and approaches the glomerular filtration rate. nih.gov

Furthermore, in vivo multiple indicator-dilution studies in anesthetized mongrel dogs have been used to determine the kinetics of PAH transport across the antiluminal and luminal membranes of the proximal tubule. nih.gov By analyzing the data with a mathematical model, researchers have calculated the Km for PAH uptake from the interstitium into the cell to be 0.51 mM, which is consistent with active transport at the antiluminal membrane. nih.gov

Comparative Renal Physiology Studies

Comparative studies across different animal species are fundamental to understanding the transport mechanisms of this compound (PAH). These investigations reveal both highly conserved pathways and significant species-specific variations, providing critical insights into the fundamental physiological and evolutionary aspects of renal function. By examining how diverse organisms handle PAH, researchers can elucidate the core components of the organic anion transport system and the adaptations that have arisen in different evolutionary lineages.

Species-Specific Variations in this compound Transport

The renal secretion of this compound involves two primary steps: uptake from the blood into the proximal tubule cells across the basolateral membrane, and exit from the cells into the tubular lumen across the apical (brush-border) membrane. physiology.org While the basolateral uptake mechanism is remarkably conserved, the apical exit step exhibits considerable species-specific differences. physiology.orgnih.gov

The initial uptake of PAH from the blood is predominantly mediated by the Organic Anion Transporter 1 (OAT1), which functions as a PAH/α-ketoglutarate exchanger. physiology.org This process is highly conserved throughout the animal kingdom. physiology.org Evidence for this Na⁺ and α-ketoglutarate-dependent transport system has been found in a wide array of species, including mammals like rats, rabbits, pigs, and cattle, as well as in non-mammalian vertebrates such as flounders, snakes, and chickens, and even in invertebrates like crabs. physiology.org

Despite this shared mechanism for basolateral uptake, the affinity of the OAT1 transporter for PAH can vary between species, as indicated by different Michaelis-Menten constant (Kₘ) values. physiology.org Lower Kₘ values suggest a higher affinity of the transporter for the substrate.

Table 1: Species Variation in OAT1 Affinity for this compound

Species Kₘ Value (μM) for PAH Transport
Human 4–15
Flounder 21
Mouse 37–162
Rat 14–70

Data sourced from studies on OAT1 expressed in Xenopus laevis oocytes and various cell lines. physiology.org

In contrast to the conserved basolateral uptake, the mechanism for PAH exit across the apical membrane into the tubular lumen shows clear species differences. physiology.org For instance, in dog and rat renal brush-border membrane vesicles, an anion antiporter has been identified that can exchange PAH for other anions like OH⁻, HCO₃⁻, or Cl⁻. physiology.orgnih.gov However, this specific exchanger is reportedly absent in rabbits, even though rabbits are fully capable of secreting PAH effectively. nih.govphysiology.org In pigs, studies suggest a mediated secretory pathway for PAH in the renal brush border membrane that may be facilitated by the membrane potential. nih.gov Further variations are seen in other vertebrates; the amphibian Necturus demonstrates bidirectional transport of organic anions, while different species of crustaceans show either net reabsorption or net secretion of PAH across their urinary bladders. nih.gov

Table 2: Summary of Luminal this compound Transport Mechanisms in Various Species

Species Luminal Transport Mechanism
Rat Anion Exchanger (e.g., PAH/OH⁻, PAH/Cl⁻); Potential-sensitive transport system physiology.orgnih.gov
Dog Anion Exchanger physiology.orgnih.gov
Rabbit Mechanism not fully identified; Anion exchanger found in other species appears to be absent nih.govnih.gov
Pig Potential-driven mediated secretory pathway nih.gov
Necturus (Amphibian) Bidirectional transport (secretion and reabsorption) nih.gov

These variations underscore the complexity of renal transport and highlight that different species may have evolved distinct molecular strategies to achieve the same physiological outcome of organic anion secretion. nih.gov

Evolutionary Aspects of Organic Anion Secretion

The secretion of organic anions is a vital physiological function for eliminating a wide range of potentially toxic compounds, endogenous metabolites, and xenobiotics. physiology.org The transport systems involved, particularly the OAT family, show a high degree of evolutionary conservation, reflecting their fundamental importance. nih.gov

The basolateral uptake mechanism for PAH, the OAT1-mediated exchange with α-ketoglutarate, is a prime example of a highly conserved transport system. physiology.org Its presence across a vast range of species, from invertebrates to mammals, indicates that this mechanism arose early in evolution and has been maintained due to its efficiency in clearing organic anions from the bloodstream. physiology.org

Structural analyses of OAT proteins from different species, including humans, rats, mice, and flounders, reveal conserved amino acid motifs. physiology.org These transporters are part of the Major Facilitator Superfamily (MFS), a large and ancient group of membrane transporters. physiology.org The conservation of specific motifs within the MFS family, and more specifically within the OAT subfamily, suggests a common evolutionary origin and underscores the importance of these regions for the transporter's structure and function. physiology.org For instance, conserved cysteine and proline residues are likely crucial for the secondary protein structure, while conserved charged amino acids such as lysine (B10760008) and arginine may be involved in binding the anionic substrates. physiology.org The evolution of the OAT family, and organic anion secretion as a whole, has been driven by the need to handle a diverse and ever-changing array of chemical substances, ensuring the organism's detoxification and homeostasis. physiology.org

Inhibitors and Modulators of P Aminohippurate Transport in Academic Research

Competitive Inhibition of p-Aminohippurate Transport

Competitive inhibition has been a cornerstone of research into PAH transport. By studying how different compounds compete with PAH for binding to organic anion transporters (OATs), researchers have been able to map the structural requirements for substrate recognition and understand the broad specificity of this transport system.

Probenecid (B1678239) is the archetypal competitive inhibitor of organic anion transport and has been extensively used as a research tool to block PAH secretion. nih.gov Its inhibitory action is a classic example of competitive kinetics, where probenecid and PAH vie for the same binding site on the transporter, primarily OAT1 and OAT3. nih.gov Studies in various models, from isolated renal tubules to human kidney slices, have consistently demonstrated probenecid's potent inhibition of PAH uptake. dtic.milnih.gov For instance, in human kidney slices, probenecid was found to potently inhibit the uptake of both an OAT1-selective probe (adefovir) and an OAT3-selective probe (benzylpenicillin), with inhibition constant (Ki) values of 18.6 µM and 12.6 µM, respectively. nih.gov In isolated rabbit renal proximal tubules, probenecid cis-inhibited PAH uptake with an apparent Ki of approximately 13 to 15 µM. dtic.mil

Beyond probenecid, a diverse array of other organic anions has been identified as competitive inhibitors, highlighting the polyspecific nature of the PAH transporter. These compounds are valuable tools for probing the transporter's active site. For example, the diuretic furosemide (B1674285) has been shown to inhibit PAH transport in a concentration-dependent manner. nih.gov Similarly, studies using rabbit renal basolateral membrane vesicles have shown that quinapril (B1585795) is a potent competitive inhibitor of PAH transport, with a Ki of about 20 µM. Research has also demonstrated that certain cysteine conjugates, such as S-(1,2-dichlorovinyl)-L-cysteine (DCVC), competitively inhibit PAH uptake. dtic.mil

InhibitorResearch ModelInhibition Constant (Ki) / IC50Key Finding
ProbenecidRabbit Proximal Renal Tubules~13-15 µMActs as a potent competitive inhibitor of PAH uptake. dtic.mil
ProbenecidHuman Kidney Slices18.6 µM (vs. OAT1 probe)Effectively inhibits both OAT1 and OAT3. nih.gov
QuinaprilRabbit Renal Basolateral Membrane Vesicles~20 µMDemonstrates high-affinity competitive inhibition.
FurosemideRabbit Kidney Basolateral MembranesConcentration-dependentInhibits PAH transport, suggesting shared carrier sites. nih.gov
S-(1,2-dichlorovinyl)-L-cysteine (DCVC)Rabbit Proximal Renal Tubules~86 µMA nephrotoxic cysteine conjugate that competitively inhibits PAH uptake. dtic.mil
S-(2-benzothiazole)-L-cysteine (BTC)Rabbit Proximal Renal Tubules~37 µMA non-toxic cysteine conjugate that also acts as a competitive inhibitor. dtic.mil

Research utilizing competitive inhibition has been pivotal in revealing the significant substrate overlap among compounds handled by the renal organic anion transport system. The transporters responsible for PAH secretion, particularly OAT1 and OAT3, are not specific to PAH alone. Instead, they recognize and transport a vast range of structurally diverse organic anions. nih.gov This includes endogenous metabolites, toxins, and a multitude of drugs, such as antibiotics, diuretics, and nonsteroidal anti-inflammatory drugs (NSAIDs). patsnap.comnih.gov

The fact that a compound like probenecid can block the transport of not only PAH but also drugs like penicillin and antiviral agents is a direct demonstration of this substrate overlap. nih.gov Kinetic studies have formally characterized this overlap. For example, the competitive nature of inhibition by the cysteine conjugates DCVC and its N-acetyl derivative (NAC-DCVC) on PAH uptake indicates that these molecules interact with the same transport mechanism. dtic.mil Further studies have shown that OAT1 and OAT3 have partially overlapping but also distinct substrate specificities. nih.govphysiology.org While both transport PAH, OAT3 may have a reduced affinity for smaller, more hydrophilic organic anions compared to OAT1. physiology.org This broad selectivity is a critical factor in drug-drug interactions, where co-administered drugs compete for renal secretion, potentially leading to altered plasma concentrations and therapeutic effects or toxicity. patsnap.com

Effects of Metabolic Inhibitors on this compound Transport

The transport of this compound into renal proximal tubule cells is an active process that occurs against its electrochemical gradient, thus requiring metabolic energy. patsnap.comphysiology.org The use of metabolic inhibitors in academic research has been fundamental in confirming this energy dependence and in identifying the specific energy sources required.

Interestingly, not all metabolic inhibitors affect PAH transport through direct ATP depletion. One study on the effects of lithium showed a concentration-dependent, irreversible inhibition of PAH accumulation in rat kidney cortex slices. This inhibition was not associated with changes in ATP, sodium, or potassium concentrations, suggesting that lithium may affect other metabolic processes linked to the transport carriers or decrease the mobility of the carriers within the membrane.

Metabolic InhibitorMechanism of ActionEffect on PAH TransportReference Finding
CyanideInhibits mitochondrial electron transport (Complex IV). patsnap.comInhibitionDemonstrates the dependence of PAH transport on aerobic respiration. patsnap.com
2,4-Dinitrophenol (DNP)Uncouples oxidative phosphorylation, preventing ATP synthesis. nih.govInhibitionShows that PAH accumulation is an active process requiring metabolic energy. nih.gov
LithiumUnknown; does not alter ATP, Na+, or K+ concentrations.InhibitionSuggests an effect on carrier-linked metabolism or carrier mobility.
Dextrose InfusionReduces PAH extraction by the kidney.InhibitionPAH clearance underestimates renal plasma flow during dextrose infusion, indicating metabolic interference.

Influence of Ionic Environment and Membrane Potential on this compound Transport

The transport of this compound is highly sensitive to the surrounding ionic environment and the electrical potential across the cell membrane. Research using isolated membrane vesicles has been particularly insightful in dissecting the influence of these factors.

PAH transport across the basolateral membrane is an electrogenic process, meaning it is influenced by the membrane potential. nih.gov Studies on rat renal brush-border membrane vesicles have shown that creating an inside-positive membrane potential (e.g., using a K+ gradient in the presence of the ionophore valinomycin) stimulates the uptake of PAH. dtic.mil This potential-sensitive transport system suggests that the movement of the negatively charged PAH molecule is directly affected by the electrical field across the membrane. dtic.mil

In addition to the membrane potential, specific ion gradients are crucial drivers of PAH transport. In rabbit renal cortex basal-lateral membrane vesicles, an outwardly directed hydroxyl ion gradient (lower pH outside) was found to stimulate PAH uptake. nih.gov An inwardly directed sodium gradient also significantly increased PAH uptake. nih.gov The stimulatory effect was most pronounced when both the hydroxyl and sodium gradients were present simultaneously, leading to a transient accumulation of PAH inside the vesicles to a concentration above that in the external medium (an "overshoot"). nih.gov This has led to the proposal of a sodium-dependent anion-anion exchange system, where the movement of Na+ and PAH into the cell is coupled to the exit of a hydroxyl ion. nih.gov The exit of PAH from the cell into the tubular lumen may, in turn, involve exchange for other anions like chloride or bicarbonate, or be driven by the inside-negative membrane potential. nih.gov

FactorExperimental ConditionEffect on PAH TransportImplication
Membrane Potential Inside-positive potential (created by K+ and valinomycin)StimulationTransport is electrogenic and sensitive to the electrical gradient. dtic.mil
Sodium Gradient Inwardly directed Na+ gradient (100 mM)Stimulation (~2-fold)Suggests a Na+-coupled transport mechanism. nih.gov
pH/Hydroxyl Gradient Outwardly directed OH- gradient (pHo 6.0, pHi 7.6)Slight StimulationAnion-anion exchange involving OH- is part of the transport process. nih.gov
Combined Gradients Simultaneous Na+ and OH- gradientsSynergistic Stimulation (Overshoot)Proposes a sodium-dependent anion-anion exchange system as the driving force. nih.gov
Chloride Replacement of luminal chloride with other anionsVariableLuminal exit of PAH does not strictly require chloride but does need a permeant anion. nih.gov

Analytical Methodologies for P Aminohippurate in Research Studies

Traditional Colorimetric Assays

Colorimetric assays represent a foundational method for the determination of p-aminohippurate. These methods are often based on the Bratton-Marshall reaction. In this reaction, PAH is first diazotized with sodium nitrate, and the excess nitrate is then neutralized with ammonium sulfamate. The resulting product is coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) to form a purple-colored complex. oup.com The intensity of this color, which is proportional to the PAH concentration, is then measured spectrophotometrically at a wavelength of 550 nm. oup.com

Another colorimetric approach involves the use of p-dimethylaminocinnamaldehyde (DACA). physiology.orgnih.gov This reagent reacts with PAH to produce a red-colored product. physiology.org An advantage of using DACA in ethanol is the development of a deeper and more stable color, which enhances the reliability of the assay. nih.govresearchgate.net

While traditional, these colorimetric methods can be cumbersome and are susceptible to interference from other substances present in biological samples, such as certain sulfa compounds. physiology.orgoup.com For instance, sulfamethoxazole has been shown to interfere with the colorimetric estimation of PAH. oup.com To address this, extraction procedures using solvents like isoamyl acetate can be employed to remove the interfering compounds without significantly affecting the PAH measurement. oup.com

Assay TypeReagentFinal Product ColorWavelengthKey Features
Bratton-Marshall Reaction N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD)Purple550 nmWell-established, but can be cumbersome. oup.comphysiology.org
DACA Method p-dimethylaminocinnamaldehyde (DACA)Red550 nmOffers a rapid, precise, and accurate alternative. physiology.org

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) offers a more specific and sensitive method for the quantification of PAH and its metabolites, such as N-acetyl-p-aminohippurate (NAc-PAH). nih.gov HPLC methods typically involve a reversed-phase column for separation, coupled with ultraviolet (UV) detection. nih.gov

A common approach utilizes an ion-pair reversed-phase chromatography with a gradient elution. nih.gov For instance, a mobile phase consisting of a buffer and an organic solvent like methanol can be used to separate PAH and its metabolites. nih.gov Detection is often performed at wavelengths around 254 nm, 265 nm, or 273 nm. nih.govresearchgate.net

Sample preparation for HPLC analysis usually involves protein precipitation for plasma or serum samples, often using acetonitrile. nih.govumaryland.edu Urine samples are typically diluted before injection into the HPLC system. nih.govumaryland.edu The use of an internal standard, such as para-aminosalicylic acid (PAS) or p-aminobenzoic acid (PABA), is common to ensure accuracy and reproducibility. researchgate.netnih.gov

Studies have shown good correlation between HPLC and colorimetric methods for PAH determination. nih.gov However, colorimetric methods may yield higher PAH concentrations in urine and lower concentrations in plasma compared to HPLC. nih.gov This discrepancy can lead to systematically higher calculated renal and systemic clearances when using colorimetric data. nih.gov

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) has emerged as a powerful and efficient technique for the analysis of this compound. CE offers several advantages, including high separation efficiency, short analysis times, and low consumption of reagents and samples. oup.comcreative-proteomics.com

In a typical CE method for PAH analysis, a fused-silica capillary is used with a borate buffer as the electrolyte. oup.comnih.gov Separation is achieved by applying a high voltage across the capillary, and detection is commonly performed using a UV detector at a wavelength of 280 nm. oup.com The retention time for PAH is typically short, often around 1.90 minutes. oup.com

CE methods have demonstrated good linearity over a range of concentrations, with detection limits in the micromolar range. nih.gov This technique has been successfully applied to the simultaneous determination of PAH and other analytes like uric acid in biological fluids. nih.gov A key advantage of CE is the reduction of interferences from other drugs that can affect colorimetric assays. oup.com Furthermore, the automation capabilities of modern CE instruments streamline the analytical process and eliminate time-consuming manual calculations. oup.com

ParameterTypical Value/Condition
Capillary Type Fused-silica oup.com
Buffer 50 mmol/L borate (pH 10.2) oup.com
Detection UV at 280 nm oup.com
Voltage ~25 kV oup.com
Retention Time ~1.90 min oup.com

Mass Spectrometry-Based Detection

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides a highly sensitive and specific method for the quantification of this compound. nih.govnih.gov This technique offers excellent selectivity by monitoring specific precursor-to-product ion transitions.

For PAH analysis using LC-MS/MS, a common approach involves electrospray ionization (ESI) in the negative or positive ion mode. nih.govnih.gov In the negative ion mode, the transition monitored for PAH is typically m/z 192.9 → 149.1. nih.gov When using the positive ion mode, the transition m/z 195.2 → 120.2 is often monitored. nih.gov An internal standard, such as acetaminophen or para-aminosalicylic acid, is used for accurate quantification. nih.govnih.gov

The chromatographic separation is often achieved on a C18 or a HILIC column with a mobile phase consisting of an ammonium acetate or ammonium formate buffer and acetonitrile. nih.govnih.gov LC-MS/MS methods for PAH have been validated according to regulatory guidelines and have demonstrated good linearity, accuracy, and precision over a wide range of concentrations. nih.gov These methods have been successfully applied in pharmacokinetic studies. nih.gov

Application of Radiolabeled this compound in Transport Experiments

The use of radiolabeled this compound, such as [3H]PAH or [14C]PAH, is a cornerstone of in vitro and in vivo studies of renal organic anion transport. These radiolabeled compounds allow for highly sensitive and direct measurement of PAH transport across cell membranes.

In transport experiments, cells or tissues are incubated with a solution containing the radiolabeled PAH. The amount of radioactivity accumulated by the cells or transported across a cell layer is then measured using a scintillation counter. This data provides a direct measure of the activity of organic anion transporters (OATs), which are responsible for the secretion of PAH in the kidney.

Radiolabeled PAH has been instrumental in characterizing the kinetics and substrate specificity of OATs. These experiments have been crucial in understanding the mechanisms of drug-drug interactions at the level of renal secretion. While effective, the use of radioactive compounds requires specialized facilities and adherence to strict safety protocols for handling and waste disposal. physiology.org

Current Challenges and Future Research Directions

Refinement and Validation of Novel in vitro and in vivo Renal Models for p-Aminohippurate Studies

The development of more physiologically relevant in vitro and in vivo models is crucial for advancing our understanding of PAH transport and its implications. Traditional cell lines and animal models have provided foundational knowledge, but limitations such as the loss of specific transporter expression in culture and species-specific differences necessitate the exploration of novel approaches mdpi.com.

In vitro Models: Recent efforts have focused on developing advanced in vitro models, including primary renal proximal tubule epithelial cells (RPTECs) and microfluidic "Kidney-Chips" europeanpharmaceuticalreview.comuw.eduemulatebio.com. Freshly isolated RPTECs are considered a gold standard, expressing key renal transporters like OAT1 and OAT3, which are critical for PAH uptake uw.edu. However, a significant challenge remains the loss of OAT1 and OAT3 expression and function in these cultured cells, impacting their utility for studying PAH transport mdpi.com. Microfluidic systems, or Kidney-Chips, offer a promising avenue by recapitulating the biomechanical cues and microenvironment of the kidney, thereby better preserving transporter function and enabling the study of PAH secretion from vascular to luminal channels uw.eduemulatebio.com. Despite these advancements, variability in transporter expression and function across different donors in human cell models presents an ongoing challenge for standardization and reproducibility mdpi.com.

In vivo Models: While in vivo studies in animal models remain essential, the refinement of these models involves better characterization of PAH handling under various physiological and pathological conditions. Studies utilizing isolated renal proximal tubules or renal cortical slices from rats have successfully demonstrated OAT activity and PAH uptake, serving as valuable in vitro surrogates for in vivo studies marshall.eduresearchgate.net. Future research will likely focus on validating these models against human physiology and integrating them with systems biology approaches to predict in vivo outcomes more accurately.

Identification and Characterization of Undiscovered this compound Transporters

While Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3) are recognized as key mediators of PAH transport, the complete spectrum of transporters involved in PAH handling is still being elucidated physiology.orgphysiology.orgmdpi.commdpi.com. PAH uptake across the basolateral membrane is primarily mediated by OAT1 via exchange with α-ketoglutarate, and OAT3 also contributes to PAH transport physiology.orgphysiology.orgresearchgate.netphysiology.org. The polyspecific nature of these transporters means they also handle a wide array of other organic anions, including drugs and endogenous metabolites physiology.orgphysiology.org.

Recent research has identified novel transporters, such as OATV1, a voltage-driven organic anion transporter located at the apical membrane of renal proximal tubules. OATV1 mediates sodium-independent PAH transport and is influenced by membrane potential, suggesting a distinct mechanism for apical efflux capes.gov.br. Further characterization of these and potentially other undiscovered transporters is essential to fully map the complex pathways of organic anion secretion and to understand their roles in renal drug disposition and the development of nephrotoxicity.

Advancements in Understanding the Regulatory Mechanisms of Renal Organic Anion Secretion

The secretion of PAH and other organic anions is a tightly regulated process involving intricate signaling pathways and hormonal influences. Understanding these regulatory mechanisms is critical for predicting drug-drug interactions and the impact of various physiological states on kidney function.

Hormonal and Neural Regulation: Parathyroid hormone (PTH) has been shown to inhibit PAH transport in renal cell models, primarily through the protein kinase C (PKC) pathway nih.govphysiology.orgphysiology.org. Conversely, thyroid hormones and dexamethasone (B1670325) can stimulate renal PAH excretion, particularly in immature kidneys, suggesting a role in postnatal maturation of renal transport nih.gov. Growth factors such as epidermal growth factor (EGF) and insulin-like growth factor-1 (IGF-1) can modulate the expression of OAT1 and OAT3 via mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/AKT pathways, respectively encyclopedia.pub. Furthermore, evidence suggests dopaminergic inhibition and α-adrenergic stimulation regulate renal organic anion secretion, highlighting the influence of the autonomic nervous system physiology.orgcore.ac.uk.

Signaling Pathways and Other Factors: Beyond direct hormonal action, intracellular signaling cascades involving PKC and MAPK pathways play significant roles in modulating transporter activity encyclopedia.pubphysiology.orgcore.ac.uk. Substrate stimulation, inflammatory factors, and even cellular metabolism and hypoxia can influence the expression and activity of organic anion transporters encyclopedia.pubcore.ac.uk. Despite these discoveries, a comprehensive understanding of the interplay between these regulatory factors and their precise impact on PAH transport remains an active area of research mdpi.comnih.govresearchgate.net.

Integration of this compound Research with Systems Biology Approaches to Renal Physiology

The complexity of kidney function, influenced by numerous interacting physiological and pathological pathways, necessitates an integrative approach. Systems biology offers a framework to connect molecular mechanisms, such as PAH transport, with broader physiological processes and disease states.

Cardio-Renal Integration: The close relationship between cardiovascular health and kidney function highlights the need for integrative approaches. Conditions like chronic kidney disease (CKD) often involve complex cardio-renal interactions, where alterations in one system profoundly impact the other researchgate.netfrontiersin.org. Tools such as cardiopulmonary exercise testing (CPET) are being recognized for their ability to provide a global assessment of cardiovascular function, reflecting the integrative nature of the oxygen transport system, which is intrinsically linked to renal perfusion and function frontiersin.org. By integrating PAH transport data with these broader physiological assessments, researchers can gain a more holistic understanding of kidney health and disease.

Summary of Key Renal Parameters Related to PAH

ParameterTypical Value (approx.)UnitsCitation(s)
Renal Plasma Flow (RPF)550-690mL/min ditki.com
Glomerular Filtration Rate (GFR)125mL/min aklectures.com
PAH Extraction Ratio0.90-0.92(fraction) derangedphysiology.comwikipedia.orgfda.govphysiology.org
PAH Clearance~ RPFmL/min ditki.comaklectures.com

Compound Name List

this compound (PAH)

Q & A

Basic: How is p-aminohippurate (PAH) utilized as a marker in renal plasma flow (RPF) studies, and what methodological considerations are critical for accurate measurement?

PAH is a classic marker for estimating renal plasma flow (RPF) due to its efficient secretion by proximal tubules via organic anion transporters (OATs). To calculate RPF, PAH clearance (CPAH) is determined using the formula:
RPF=CPAH0.90\text{RPF} = \frac{\text{C}_{\text{PAH}}}{0.90}

where 0.90 represents the mean extraction fraction of PAH under normal conditions . Key considerations include:

  • Dosage and Administration : Avoid co-administering drugs that inhibit OAT1/OAT3 (e.g., probenecid or β-lactam antibiotics), as these reduce PAH secretion and distort RPF calculations .
  • Validation : Compare PAH clearance with alternative markers like tetraethylammonium (TEA) in scenarios involving diuretics (e.g., furosemide), which may selectively inhibit PAH transport .

Basic: What in vitro models are optimal for studying PAH transport kinetics, and how do researchers validate transporter specificity?

Common models include:

  • Xenopus laevis oocytes transfected with human OAT1/OAT3: These allow direct measurement of PAH uptake via radiolabeled [14C]PAH, with inhibition assays using competitors like probenecid to confirm transporter specificity .
  • Transfected HEK293 cells : Used for high-throughput screening of PAH interactions with drug candidates. Validation involves comparing transport rates against vector-only controls and using inhibitors (e.g., cimetidine for OAT3) .
    Data Table : Typical substrate specificity for OAT1 (PAH vs. other anions):
SubstrateIC50 (μM)TransporterReference Model
PAH2.0OAT1HEK293
Ochratoxin A0.5OAT1Oocytes

Advanced: How can researchers resolve contradictions in PAH clearance data caused by pharmacological interventions (e.g., furosemide)?

High-dose furosemide inhibits PAH secretion in rats, likely via indirect hemodynamic effects rather than direct transporter inhibition. To address this:

  • Control Experiments : Use TEA as a parallel RPF marker, as its clearance is unaffected by furosemide .
  • Mechanistic Studies : Employ isolated perfused tubules to isolate tubular secretion from glomerular filtration. For example, rabbit proximal tubules perfused with PAH ± chloride channel blockers reveal lumenal Cl- dependence of PAH transport .
  • Statistical Analysis : Apply one-way ANOVA with post-hoc tests (e.g., Duncan’s test) to compare means across treatment groups .

Advanced: What strategies are effective for investigating PAH-drug interactions in polypharmacy contexts?

  • Competitive Inhibition Assays : Co-incubate PAH with drugs (e.g., β-lactams) in OAT1-expressing oocytes. Calculate inhibition constants (Ki) to rank affinity .
  • Clinical Correlation : Use pharmacokinetic data from patients on nephrotoxic drugs (e.g., adefovir) to model PAH-drug competition in vivo. Adjust dosing regimens based on in vitro Ki values .
  • Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with translational potential .

Basic: How should researchers formulate a hypothesis-driven research question on PAH’s role in drug-transporter interactions?

Use the PICOT framework:

  • P : Population (e.g., in vitro OAT1 models).
  • I : Intervention (e.g., PAH co-administered with cephalosporins).
  • C : Comparison (PAH uptake with/without inhibitors).
  • O : Outcome (change in PAH transport Vmax/Km).
  • T : Time (acute vs. chronic exposure).
    Example: “Does cefazolin (I) inhibit PAH transport (O) in OAT1-transfected oocytes (P) compared to vehicle (C) over 60 minutes (T)?” .

Advanced: How can researchers address variability in PAH transport data across species or experimental conditions?

  • Meta-Analysis : Aggregate data from rodent, rabbit, and human models to identify species-specific transport efficiencies. For instance, rabbit OAT1 has higher PAH affinity (Km ≈ 10 μM) vs. human (Km ≈ 40 μM) .
  • Covariate Adjustment : Use multivariate regression to control for variables like pH (PAH transport is pH-dependent) or membrane potential in electrophysiological studies .
  • Replication Studies : Repeat key experiments in multiple labs to confirm reproducibility, as suggested by guidelines for chemical research reporting .

Basic: What statistical methods are appropriate for analyzing PAH transport kinetics in dose-response experiments?

  • Michaelis-Menten Analysis : Fit PAH uptake data to V=Vmax[S]Km+[S]V = \frac{V_{\text{max}} \cdot [S]}{K_m + [S]} using nonlinear regression (e.g., GraphPad Prism).
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points caused by technical errors (e.g., pipetting inaccuracies) .
  • Error Propagation : Quantify uncertainties in RPF calculations by combining errors from PAH assay measurements and extraction fraction estimates .

Advanced: How can researchers leverage PAH as a tool to study broader organic anion transporter (OAT) physiology?

  • Knockout Models : Compare PAH pharmacokinetics in OAT1-/- vs. wild-type mice to delineate transporter contributions .
  • Proteomic Profiling : Use PAH-affinity chromatography to isolate OAT-associated proteins (e.g., PDZK1) in renal membrane preparations .
  • Dynamic Clamp Electrophysiology : Measure PAH-induced currents in oocytes to study voltage-dependence of OAT1 transport .

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